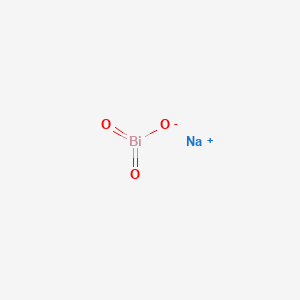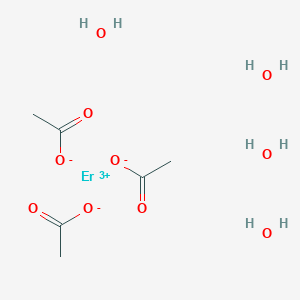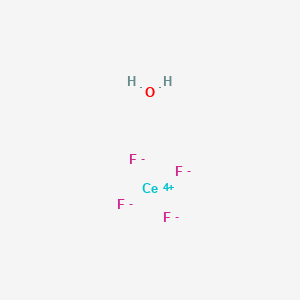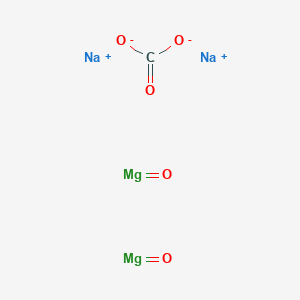
cobalt(II) pertitanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) pertitanate is a compound that contains cobalt and titanium in its structure. It is known for its unique properties and potential applications in various fields, including electronics, ceramics, and catalysis. The compound is typically represented by the formula CoTiO3, indicating the presence of cobalt in the +2 oxidation state and titanium in the +4 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) pertitanate can be synthesized using various methods. One common approach is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process includes the following steps:
Chelation: Citric acid is used to chelate the metal ions.
Polymerization: The addition of propylene glycol leads to the formation of an ester, which polymerizes upon heating, resulting in a homogeneous resin.
Calcination: The resin is then calcined at high temperatures (around 700°C) to form this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using high-energy milling, sol-gel methods, co-precipitation, and hydrothermal synthesis . These methods allow for the production of this compound in large quantities and with controlled particle sizes and morphologies.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) pertitanate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) under certain conditions.
Reduction: Cobalt(III) can be reduced back to cobalt(II).
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce cobalt(III) to cobalt(II).
Substitution: Ligand substitution reactions can be carried out using various ligands such as ammonia, chloride ions, or thiocyanate ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cobalt(III) compounds, while reduction can yield cobalt(II) compounds .
Scientific Research Applications
Cobalt(II) pertitanate has a wide range of scientific research applications, including:
Photocatalysis: It has been studied for its photocatalytic properties, particularly in the degradation of organic pollutants under ultraviolet light.
Biomedical Applications:
Mechanism of Action
The mechanism of action of cobalt(II) pertitanate in various applications involves its ability to interact with other molecules and ions. For example:
Catalysis: In catalytic reactions, this compound can facilitate the transfer of electrons between reactants, thereby speeding up the reaction.
Photocatalysis: Under ultraviolet light, this compound can generate reactive oxygen species that degrade organic pollutants.
Biomedical Applications: In drug delivery, this compound nanoparticles can be functionalized with specific ligands to target certain cells or tissues.
Comparison with Similar Compounds
Cobalt(II) pertitanate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
cobalt(2+);dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIEUTVEBKEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.798 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)







